molecular formula C7H7F3N2 B13497951 4-Pyridinamine, N-methyl-2-(trifluoromethyl)-

4-Pyridinamine, N-methyl-2-(trifluoromethyl)-

Cat. No.: B13497951
M. Wt: 176.14 g/mol
InChI Key: MBLZYHQPMIACIM-UHFFFAOYSA-N
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Description

4-Pyridinamine, N-methyl-2-(trifluoromethyl)- is a fluorinated pyridine derivative. This compound features a pyridine ring substituted with an amine group at the 4-position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction is often carried out under anhydrous conditions and in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinamine, N-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Pyridinamine, N-methyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinamine, N-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridinamine, N-methyl-2-(trifluoromethyl)- is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct chemical properties. These modifications enhance its stability, reactivity, and biological activity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C7H7F3N2/c1-11-5-2-3-12-6(4-5)7(8,9)10/h2-4H,1H3,(H,11,12)

InChI Key

MBLZYHQPMIACIM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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